Thorium dioxide

Description

Properties

CAS No. |

1314-20-1 |

|---|---|

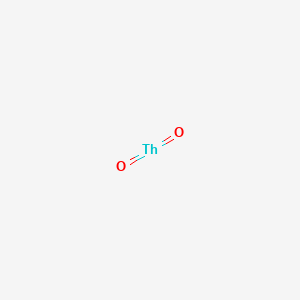

Molecular Formula |

O2Th |

Molecular Weight |

264.036 g/mol |

IUPAC Name |

oxygen(2-);thorium(4+) |

InChI |

InChI=1S/2O.Th/q2*-2;+4 |

InChI Key |

DNNLEMIRRGUGOZ-UHFFFAOYSA-N |

SMILES |

O=[Th]=O |

Canonical SMILES |

[O-2].[O-2].[Th+4] |

boiling_point |

4400 °C |

Color/Form |

White crystal powder White cubic crystals Heavy white powder Cubic |

density |

10.0 |

melting_point |

3390 °C |

Other CAS No. |

1314-20-1 |

physical_description |

Thorium oxide, [radioactive material, low specific activity] is a white powder. Density 9.7 g / cm3. Not soluble in water. Used in high-temperature ceramics, gas mantles, nuclear fuel, flame spraying, crucibles, non-silicia optical glass, catalysis, filaments in incandescent lamps, cathodes in electron tubes and arc-melting electrodes. |

Pictograms |

Acute Toxic; Health Hazard |

solubility |

Insoluble in water, alkalies; slightly soluble in acid Soluble in hot sulfuric acid; insoluble in water Partially sol in biological fluids (gastric juice, plasma, etc) |

Synonyms |

Dioxide, Thorium Oxide, Thorium Thorium Dioxide Thorium Oxide Thorotrast |

Origin of Product |

United States |

Foundational & Exploratory

Thorium dioxide crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Thorium Dioxide

Abstract

This compound (ThO₂), also known as thoria, is a ceramic material with remarkable physical and chemical properties, including one of the highest melting points of all oxides and exceptional thermal stability.[1][2] It crystallizes in a stable fluorite structure, which is uncommon for binary dioxides.[1][3] These characteristics make it a material of significant interest in various high-technology fields, particularly in nuclear energy as a fertile fuel, in high-temperature ceramics, and as a catalyst.[2][4][5] This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and professionals in materials science and drug development.

General and Crystallographic Properties

This compound is a white to yellow, odorless crystalline solid.[1][3] All thorium compounds, including the dioxide, are radioactive as thorium has no stable isotopes.[1][3] Its mineralogical form is known as thorianite.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | ThO₂ | [1] |

| Molar Mass | 264.037 g/mol | [1] |

| Appearance | White or yellow solid | [1] |

| Odor | Odorless | [1][3] |

| Density | 9.7 - 10.0 g/cm³ |[1][6][7] |

Crystal Structure

Under ambient conditions, this compound crystallizes in the cubic fluorite (CaF₂) crystal structure, a configuration shared by other actinide oxides like UO₂, CeO₂, and PuO₂.[3][8][9] This structure is characterized by a face-centered cubic (fcc) lattice of thorium ions (Th⁴⁺), with the oxygen ions (O²⁻) occupying the tetrahedral interstitial sites.[8][10] Each Th⁴⁺ cation is coordinated to eight equivalent O²⁻ anions in a body-centered cubic geometry, while each O²⁻ anion is bonded to four Th⁴⁺ cations in a tetrahedral arrangement.[11] A tetragonal polymorph of thoria is also known, though it is less common.[1][3]

The high crystallographic symmetry of the fluorite structure contributes to its isotropic properties, meaning its physical properties are uniform in all directions.[12][13] This structural stability is a key reason for its resistance to phase changes below its melting point and its ability to accommodate significant amounts of solid solution substitution.[13]

Table 2: Crystallographic Data of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Cubic | [3] |

| Crystal Structure | Fluorite (cF12) | [3][4] |

| Space Group | Fm-3m (No. 225) | [8][12] |

| Lattice Parameter (a) | 5.596 Å - 5.61 Å | [10][14][15][16] |

| Th-O Bond Length | 2.43 Å |[11] |

Physical and Chemical Properties

Thoria's robust physical properties are a direct result of its stable crystal structure and strong ionic bonding. It possesses the highest melting point of any known oxide and a very high boiling point.[1]

Thermal and Mechanical Properties

This compound exhibits high thermal conductivity, which is advantageous for its application in nuclear fuels as it allows for more efficient heat removal and lower operating temperatures compared to uranium dioxide.[1][10] Its thermal conductivity is, however, strongly dependent on temperature, decreasing significantly as temperature rises.[17] For instance, its thermal conductivity can be as high as 77.3 W/m-K at 100 K, dropping to 20.8 W/m-K at 300 K, and further to 4.3 W/m-K at 1200 K.[17][18]

Table 3: Thermal and Mechanical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 3300 - 3390 °C (3573 - 3663 K) | [1][3][19] |

| Boiling Point | 4400 °C (4673 K) | [1][3] |

| Thermal Conductivity | 20.8 W/m-K at 300 K | [17][18][20] |

| Mohs Hardness | 6.5 |[12][21] |

Optical and Electrical Properties

Pure this compound is an insulator with a wide band gap.[1][8] When added to glass, ThO₂ increases the refractive index and decreases dispersion, an effect that was historically utilized in high-quality lenses for cameras and scientific instruments.[1][4] However, due to its radioactivity, it has largely been replaced by other oxides like lanthanum oxide for this purpose.[1][4]

Table 4: Optical and Electrical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Band Gap | ~5.75 - 6.5 eV | [1][3][8][10][22] |

| Refractive Index (n_D) | 2.20 | [3][12][23] |

| Resistivity | ~10⁶ Ω·cm | [8] |

| Dielectric Constant | 5.8 (at 21°C) |[24] |

Chemical Properties

This compound is a highly stable and chemically inert compound, particularly resistant to dissolution in most acids and alkaline solutions.[1][5] It is insoluble in water.[1][6] To dissolve ThO₂, aggressive conditions are required, such as refluxing in concentrated nitric acid with a small amount of fluoride (B91410) ion (HF) as a catalyst.[5][25] This chemical stability is beneficial in its application as a nuclear fuel, as it does not readily oxidize in the presence of water or oxygen.[1]

Table 5: Chemical Properties and Solubility of this compound

| Property | Description | Source(s) |

|---|---|---|

| Solubility in Water | Insoluble | [1][6] |

| Solubility in Acid | Slightly soluble; requires hot, concentrated acid (e.g., H₂SO₄ or HNO₃ with HF catalyst) | [1][5][21][25] |

| Solubility in Alkali | Insoluble | [1] |

| Magnetic Susceptibility (χ) | -16.0 × 10⁻⁶ cm³/mol | [1][3] |

| Stability | Thermochemically very stable; more stable than ThO |[1][3] |

Experimental Protocols

Synthesis of this compound Powder

A common laboratory-scale method for producing pure ThO₂ powder is through the precipitation of a thorium salt precursor, such as thorium oxalate (B1200264), followed by calcination.

Methodology: Oxalate Precipitation and Calcination

-

Dissolution: Dissolve a soluble thorium salt (e.g., thorium nitrate (B79036), Th(NO₃)₄) in deionized water.

-

Precipitation: Slowly add a solution of oxalic acid (H₂C₂O₄) to the thorium nitrate solution under constant stirring. This results in the precipitation of insoluble thorium oxalate (Th(C₂O₄)₂).

-

Filtration and Washing: Filter the precipitate from the solution. Wash the collected thorium oxalate precipitate multiple times with deionized water to remove any remaining nitrates, followed by washing with ethanol (B145695) to aid in drying.

-

Drying: Dry the washed precipitate in an oven at a temperature of approximately 100-120°C to remove residual water and ethanol.

-

Calcination: Place the dried thorium oxalate powder in a high-temperature furnace. Heat the powder in an air atmosphere to a temperature of 600-800°C for several hours. During calcination, the thorium oxalate thermally decomposes to form this compound, carbon dioxide, and carbon monoxide.

-

Characterization: The resulting white ThO₂ powder can then be characterized to confirm its phase purity and crystal structure.

Crystal Structure Characterization

X-ray Diffraction (XRD) is the standard technique used to confirm the crystal structure and determine the lattice parameters of synthesized this compound.

Methodology: Powder X-ray Diffraction (XRD)

-

Sample Preparation: A small amount of the synthesized ThO₂ powder is finely ground to ensure random crystal orientation and mounted onto a sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD). A match with the reference pattern for ThO₂ (PDF# 00-004-0557, for example) confirms the fluorite crystal structure.

-

Lattice Parameter Calculation: The precise positions of the diffraction peaks are used to calculate the lattice parameter ('a') of the cubic unit cell using Bragg's Law and the geometric relationships for a cubic system.

Applications in Research and Development

The unique properties of this compound make it a valuable material in several advanced research areas.

-

Nuclear Fuel: ThO₂ is a fertile material, meaning it can be converted into a fissile isotope (Uranium-233) upon neutron bombardment.[1] Its high melting point, thermal conductivity, and chemical stability offer safety and performance advantages over traditional UO₂ fuels.[1][10]

-

Catalysis: While not a widespread commercial catalyst, thoria has been investigated for various reactions, including petroleum cracking and the conversion of ammonia (B1221849) to nitric acid.[1][26] It can act as a solid base catalyst and has been studied for enhancing reactions like the water-gas shift reaction and selective alcohol oxidation.[27][28]

-

High-Temperature Materials: Its exceptional melting point and thermal stability make it suitable for use in high-temperature ceramics, crucibles, and flame spraying applications.[1][4]

-

Historical Medical Use: this compound was the primary component of Thorotrast, an X-ray contrast agent used in the mid-20th century.[4] Its use was discontinued (B1498344) after it was discovered to be a carcinogen due to the long-term retention of radioactive thorium in the body.[4] This historical application provides a critical case study for drug development professionals on the long-term toxicology of heavy metal-based agents.

Conclusion

This compound is a material defined by its exceptional stability, stemming from its robust fluorite crystal structure. Its high melting point, thermal conductivity, and chemical inertness make it a compelling candidate for next-generation nuclear fuels and high-performance ceramics. While its radioactivity precludes certain applications and requires careful handling, its unique combination of properties ensures its continued importance in advanced materials research and as a subject of study for scientists and engineers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Thorium_dioxide [chemeurope.com]

- 5. aesj.net [aesj.net]

- 6. This compound | IBILABS.com [ibilabs.com]

- 7. THORIUM OXIDE (ThO2) | O2Th | CID 14808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1314-20-1 | Benchchem [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. thoriumenergyalliance.com [thoriumenergyalliance.com]

- 13. scispace.com [scispace.com]

- 14. osti.gov [osti.gov]

- 15. everest.iphy.ac.cn [everest.iphy.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. WebElements Periodic Table » Thorium » this compound [webelements.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound | 1314-20-1 [amp.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Table 4-2, Physical and Chemical Properties of Thorium and Compounds - Toxicological Profile for Thorium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. 1314-20-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. Thorium - Wikipedia [en.wikipedia.org]

- 26. This compound CAS#: 1314-20-1 [amp.chemicalbook.com]

- 27. mp-643: ThO2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 28. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Electronic Band Structure of Thorium Dioxide (ThO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic band structure of Thorium Dioxide (ThO₂), a material of significant interest in nuclear fuel cycles and catalysis. The document summarizes key quantitative data, details experimental and computational methodologies, and presents visual workflows and comparisons to facilitate a deeper understanding of ThO₂'s electronic properties.

Quantitative Data Summary

The electronic and structural properties of ThO₂ have been investigated through various experimental and theoretical methods. The following tables summarize the key quantitative data reported in the literature.

Table 1: Crystal Structure and Lattice Parameter of ThO₂

| Crystal Structure | Space Group | Experimental Lattice Parameter (Å) | Theoretical Lattice Parameter (Å) |

| Fluorite (cubic) | Fm-3m (225) | 5.596(4) - 5.61(1) | 5.61 |

Table 2: Electronic Band Gap of ThO₂

| Method | Type | Band Gap (eV) |

| Experimental | ||

| Spectroscopic Ellipsometry | Optical | 3.9 - 4.6[1] |

| X-ray Photoelectron Spectroscopy (XPS) | Electronic | 4.5 - 6.0[1] |

| UV Photoelectron Spectroscopy (UPS) & Inverse Photoemission Spectroscopy (IPES) | Electronic | 6.0 - 7.0[1] |

| Cathodoluminescence | Optical | 4.2 (direct), 4.8 (indirect) |

| Computational | ||

| Density Functional Theory (DFT) - Various Methods | Electronic | 4.3 - 4.8[1] |

| Materials Project (DFT) | Electronic | 4.464 |

Methodologies and Protocols

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method for investigating the electronic structure of materials like ThO₂. The following protocol outlines a typical workflow for calculating the electronic band structure and density of states (DOS).

Software: Quantum ESPRESSO, VASP, or other plane-wave DFT codes.

Protocol Steps:

-

Crystal Structure Definition:

-

Define the crystal structure of ThO₂. It crystallizes in the fluorite structure with the space group Fm-3m.[2]

-

The lattice contains Thorium atoms at the vertices and face centers of a cube, and Oxygen atoms at the tetrahedral interstitial sites.

-

-

Input File Preparation:

-

Create an input file specifying the atomic positions, lattice parameters, and pseudopotentials for Thorium and Oxygen.

-

Choose an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point for ThO₂.[2]

-

Define a plane-wave cutoff energy and a k-point mesh for sampling the Brillouin zone. These parameters should be tested for convergence.

-

-

Self-Consistent Field (SCF) Calculation:

-

Perform a self-consistent field calculation to determine the ground-state electronic density. This step iteratively solves the Kohn-Sham equations until the total energy and charge density converge.

-

-

Non-Self-Consistent Field (NSCF) Calculation:

-

Following the SCF calculation, perform a non-self-consistent field calculation along a high-symmetry path in the Brillouin zone to compute the electronic band structure.

-

For the Density of States (DOS), a denser k-point mesh is typically used in the NSCF calculation to ensure accurate integration over the Brillouin zone.

-

-

Post-Processing and Analysis:

-

Extract and plot the band structure from the NSCF output. The band gap can be determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

-

Calculate and plot the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.

-

Experimental Protocol: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the dielectric properties and band gap of thin films and bulk materials.

Sample Preparation:

-

ThO₂ samples can be in the form of single crystals or thin films deposited on a suitable substrate.

-

The surface of the sample should be clean and smooth to ensure accurate measurements.

Experimental Setup:

-

A spectroscopic ellipsometer consists of a light source, a polarizer, a sample stage, a rotating analyzer, and a detector.[3]

-

The instrument measures the change in polarization of light upon reflection from the sample surface as a function of wavelength.

Data Acquisition:

-

Mount the ThO₂ sample on the stage.

-

Set the angle of incidence, typically between 60° and 75° for semiconductors and insulators.

-

Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a wide spectral range (e.g., UV-Visible-NIR).

Data Analysis:

-

Develop an optical model that represents the sample structure (e.g., substrate/ThO₂ film/surface roughness).

-

Use a dispersion model, such as the Tauc-Lorentz or Cody-Lorentz oscillator model, to describe the dielectric function of ThO₂.

-

Fit the model to the experimental Ψ and Δ data to extract the model parameters, including the optical band gap (E_g). The band gap is determined from the onset of absorption in the dielectric function.

Visualizations

Computational Workflow

Caption: A typical workflow for calculating the electronic band structure of ThO₂ using DFT.

Comparison of Theoretical and Experimental Band Gaps

Caption: Comparison of experimental and theoretical band gap values for ThO₂.

References

Synthesis of Thorium Dioxide Nanoparticles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium dioxide (ThO₂), or thoria, is a crystalline solid with the highest melting point of all known oxides, making it a material of significant interest for various high-temperature applications, including as a component in advanced nuclear fuels.[1][2] The synthesis of this compound at the nanoscale has garnered increasing attention due to the unique physicochemical properties that emerge at this size, offering potential applications in catalysis, ceramics, and even medicine.[1][3][4] Notably, actinide nanoparticles are being explored for their potential in targeted alpha-therapy.[5] This guide provides a comprehensive overview of the primary methods for synthesizing this compound nanoparticles, with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in research and development.

Core Synthesis Methodologies

The preparation of this compound nanoparticles can be achieved through several chemical routes, each offering distinct advantages in controlling particle size, morphology, and purity.[1] The most prominent methods include co-precipitation, sol-gel synthesis, and hydrothermal techniques. The choice of synthesis method significantly influences the properties of the resulting ThO₂ powders and their subsequent performance in various applications.[6]

Co-Precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for producing a wide range of nanomaterials.[7] It involves the precipitation of thorium ions (Th⁴⁺) from a solution, typically using hydroxides or oxalic acid, followed by thermal decomposition to yield this compound nanoparticles.[1]

A common approach involves the precipitation of thorium oxalate (B1200264), which is then converted to this compound through calcination.[1]

-

Precursor Solution: Prepare a solution of thorium nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O) in nitric acid (e.g., 1.5 M).

-

Precipitation: Add oxalic acid to the precursor solution to precipitate thorium oxalate.

-

Filtration and Drying: Filter and dry the resulting precipitate.

-

Thermal Decomposition: Calcine the dried thorium oxalate precipitate at a specific temperature (e.g., 600°C) for several hours to convert it to this compound.[1]

References

- 1. Influence of this compound powder synthesis methods on conventional and spark plasma sintering - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00459D [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Structural properties of ultra-small thorium and uranium dioxide nanoparticles embedded in a covalent organic framework - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06117G [pubs.rsc.org]

- 6. Influence of this compound powder synthesis methods on conventional and spark plasma sintering | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermophysical Properties of Pure Thorium Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium dioxide (ThO₂), or thoria, is a ceramic material of significant interest due to its remarkable high-temperature stability, high melting point, and favorable nuclear properties. A thorough understanding of its thermophysical characteristics is paramount for its application in various fields, including nuclear energy, catalysis, and advanced ceramics. This technical guide provides a comprehensive overview of the core thermophysical properties of pure this compound, detailing the experimental protocols for their determination and presenting key data in a structured format.

Core Thermophysical Properties

The performance and reliability of this compound in its applications are intrinsically linked to its thermophysical properties. This section presents a summary of these key characteristics.

Data Summary

The following tables provide a consolidated view of the essential thermophysical properties of pure this compound.

Table 1: General Physical and Thermal Properties of this compound

| Property | Value | Unit |

| Molar Mass | 264.04 | g/mol |

| Crystal Structure | Fluorite (cubic) | - |

| Theoretical Density | 10.0 | g/cm³ |

| Melting Point | ~3350 | °C |

| Boiling Point | ~4400 | °C |

Table 2: Thermal Conductivity of this compound at Various Temperatures

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 100 | 77.3 |

| 300 | 20.8 |

| 1200 | 4.3 |

Note: Thermal conductivity is highly dependent on material purity and microstructure.

Table 3: Coefficient of Thermal Expansion (CTE) of this compound at Various Temperatures

| Temperature (°C) | Mean CTE (x 10⁻⁶/°C) |

| 25 - 100 | 8.5 |

| 25 - 500 | 9.5 |

| 25 - 1000 | 10.5 |

Table 4: Specific Heat Capacity of this compound at Various Temperatures

| Temperature (K) | Specific Heat Capacity (J/mol·K) |

| 298.15 | 62.3 |

| 400 | 67.8 |

| 600 | 72.8 |

| 800 | 75.3 |

| 1000 | 76.9 |

| 1200 | 78.1 |

Table 5: Density of this compound at Various Temperatures

| Temperature (K) | Density (g/cm³) |

| 77 | 10.03 |

| 350 | 9.98 |

Note: The density of sintered this compound can vary depending on its porosity.

Experimental Protocols

Accurate determination of thermophysical properties requires rigorous experimental procedures. This section details the methodologies for measuring the key properties of this compound.

Thermal Conductivity: Laser Flash Analysis

The laser flash method is a widely used technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated.[1][2]

Experimental Protocol:

-

Sample Preparation: A small, thin, disc-shaped sample of this compound is prepared with parallel and flat surfaces. The surfaces are often coated with a thin layer of graphite (B72142) to enhance the absorption of the laser pulse and the emission of thermal radiation.

-

Apparatus Setup: The sample is placed in a furnace with a controlled atmosphere (e.g., inert gas or vacuum) to prevent oxidation at high temperatures. A laser is positioned to irradiate one face of the sample, and an infrared (IR) detector is aligned with the opposite face.

-

Measurement: A short, high-intensity laser pulse is fired at the front face of the sample. The IR detector records the temperature rise on the rear face as a function of time.

-

Data Analysis: The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise. The thermal conductivity (k) is then determined using the following equation:

k = α ⋅ ρ ⋅ Cₚ

where ρ is the density and Cₚ is the specific heat capacity of the sample.

Thermal Expansion: Push-Rod Dilatometry

Push-rod dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature.[3][4][5]

Experimental Protocol:

-

Sample Preparation: A cylindrical or rectangular sample of this compound with a known initial length is prepared. The ends of the sample should be flat and parallel.

-

Apparatus Setup: The sample is placed in a furnace within a sample holder. A push-rod, typically made of a material with a known and low thermal expansion (e.g., fused silica (B1680970) or alumina), is brought into contact with one end of the sample. A displacement sensor, such as a linear variable differential transformer (LVDT), is connected to the other end of the push-rod.

-

Measurement: The sample is heated in the furnace according to a predefined temperature program (e.g., a constant heating rate). The displacement sensor continuously measures the change in length of the sample as it expands or contracts with temperature.

-

Data Analysis: The coefficient of thermal expansion (α) is calculated from the change in length (ΔL), the initial length (L₀), and the change in temperature (ΔT) using the equation:

α = (1/L₀) ⋅ (ΔL/ΔT)

Density: Archimedes Method

The Archimedes method is a simple and accurate technique for determining the bulk density of a solid material.[6][7][8]

Experimental Protocol:

-

Dry Weight Measurement: The dry weight of the this compound sample is measured using a precision balance.

-

Immersion and Wet Weight Measurement: The sample is then immersed in a liquid of known density (typically distilled water) and the suspended weight is measured. Care must be taken to ensure no air bubbles are attached to the sample's surface. For porous samples, it is necessary to first saturate the open pores with the liquid, often by boiling the sample in the liquid or using a vacuum impregnation technique. The saturated-suspended weight is then measured.

-

Saturated Weight Measurement: After the suspended weight measurement, the sample is removed from the liquid, the excess surface liquid is carefully wiped off, and the saturated weight is measured.

-

Data Analysis: The bulk density (ρ) is calculated using the following formula:

ρ = (W_d ⋅ ρ_l) / (W_s - W_i)

where W_d is the dry weight, W_s is the saturated weight, W_i is the suspended weight, and ρ_l is the density of the immersion liquid at the measurement temperature.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11]

Experimental Protocol:

-

Sample and Reference Preparation: A small, known mass of the this compound sample is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Apparatus Setup: The sample and reference pans are placed in the DSC instrument's furnace. The instrument is programmed with a specific temperature profile, including a controlled heating rate.

-

Measurement: The instrument heats both the sample and the reference pans at the same rate. The difference in heat flow required to maintain both at the same temperature is measured. This differential heat flow is recorded as a function of temperature.

-

Calibration and Data Analysis: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The specific heat capacity (Cₚ) of the this compound sample is then determined by comparing its heat flow curve to that of the standard.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Emissivity

Conclusion

This technical guide has provided a detailed overview of the essential thermophysical properties of pure this compound, including its thermal conductivity, thermal expansion, density, and heat capacity. The experimental protocols for determining these properties have been outlined, and the corresponding logical workflows have been visualized. The presented data, compiled from various scientific sources, offers a valuable resource for researchers, scientists, and professionals in drug development and other fields where the unique characteristics of this compound are leveraged. Further research to expand the database of thermophysical properties, particularly spectral emissivity, under a wider range of conditions will continue to be of great importance for advancing the applications of this remarkable material.

References

- 1. infinitalab.com [infinitalab.com]

- 2. azooptics.com [azooptics.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]

- 5. linseis.com [linseis.com]

- 6. microns-ceramics.com [microns-ceramics.com]

- 7. Archimedes density - Processing of Ceramics [apps.fz-juelich.de]

- 8. Dealing with weight and density of ceramic vessels and sherds - Kotyle 0.1 documentation [kotyle.readthedocs.io]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. Optical absorption spectroscopy of this compound. Analysis of oxidising and reducing anneals and gamma and UV radiation on both flux-grown and arc-fused single crystals - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Early Research on Thorium Dioxide Radioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the radioactivity of thorium dioxide. The document focuses on the initial discoveries and experimental methodologies of the late 19th and early 20th centuries, a period that laid the groundwork for our understanding of nuclear physics and the biological effects of radioactive materials. This guide also explores the later-understood cellular and molecular impacts of this compound exposure, providing context for its historical use and subsequent health concerns.

Discovery and Early Investigations

The radioactivity of thorium was independently discovered in 1898 by two pioneering scientists: Gerhard Schmidt and Marie Curie. Their work, conducted shortly after Henri Becquerel's discovery of radioactivity in uranium, expanded the list of known radioactive elements and established that this property was not unique to uranium.

Gerhard Schmidt's Discovery (1898)

Marie Curie's Independent Discovery and Quantitative Analysis (1898)

Just a few months after Schmidt's announcement, in April 1898, Marie Curie independently discovered the radioactivity of thorium.[4][5] Her work, presented to the French Academy of Sciences, was notable for its quantitative approach.[6][7] Using an electrometer developed by her husband Pierre Curie and his brother, she meticulously measured the faint electrical currents produced by the ionization of air by various substances.[4][8] This allowed for a direct comparison of the radioactive intensities of different compounds.[8] Curie's systematic measurements of uranium and thorium compounds led her to the groundbreaking hypothesis that radioactivity is an atomic property, as the intensity of the radiation was proportional to the amount of the element present, regardless of its chemical form.[4]

Quantitative Data from Early Experiments

The early researchers relied on the electrical method, using sensitive electrometers to quantify the ionization currents produced by radioactive substances. This method provided the first quantitative comparisons of the radioactivity of different materials.

Marie Curie's Ionization Current Measurements

Marie Curie's 1898 paper, "Rayons émis par les composés de l'uranium et du thorium" (Rays emitted by the compounds of uranium and thorium), presented a table of the ionization currents she measured for various substances. These measurements were crucial in establishing the radioactivity of thorium and in her later discovery of polonium and radium. The data clearly shows that thorium oxide produced a significant ionization current, comparable to that of metallic uranium.

| Substance | Ionization Current (x 10⁻¹¹ amperes) |

| Uranium (metallic, containing some carbon) | 24 |

| Pitchblende from Johanngeorgenstadt | 67 |

| Pitchblende from Joachimsthal | 83 |

| Natural Chalcolite (Uranium Copper Phosphate) | 52 |

| Thorium Oxide (ThO₂) | 53 |

| Potassium Fluoxytantalate | 2 |

| Table 1: Selected ionization current measurements as reported by Marie Curie in her 1898 publication. The values represent the intensity of the current generated by the ionization of air by the respective substances.[9][10] |

Gerhard Schmidt's Quantitative Findings

Experimental Protocols

The primary experimental technique used in the early investigation of this compound's radioactivity was the measurement of ionization currents. The following protocol is a composite of the methodologies described by Marie Curie and Gerhard Schmidt.

Measurement of Ionization Current

Objective: To quantitatively measure the intensity of radiation emitted by this compound by measuring the electrical conductivity it induces in the air.

Apparatus:

-

Ionization Chamber: A device consisting of two parallel metal plates (typically 8 cm in diameter and separated by 3 cm) enclosed in a metallic box to shield from external electrical disturbances.[11] One plate is connected to a high-voltage source (around 100V), and the other is connected to an electrometer.

-

Electrometer: A sensitive instrument for measuring small electric charges and currents. The Curie brothers' electrometer, which utilized a piezoelectric quartz crystal, was particularly effective.[4][8]

-

Piezoelectric Quartz (for Curie's method): A crystal that generates a known quantity of electric charge when a weight is applied, used for calibration and compensation of the ionization current.

-

Sample Holder: A flat dish to hold a thin, uniform layer of the powdered this compound or other substance being tested.

-

High-Voltage Source: To create an electric field within the ionization chamber.

-

Chronometer: For precise time measurements.

Procedure:

-

Sample Preparation: A thin, uniform layer of finely powdered this compound is spread evenly on the sample holder.

-

Experimental Setup: The sample holder is placed on the lower plate of the ionization chamber. The chamber is sealed to prevent air currents from affecting the measurements.

-

Measurement of Ionization Current:

-

A high voltage is applied to one plate of the ionization chamber, creating an electric field.

-

The radioactive emissions from the this compound ionize the air between the plates, causing a small electrical current to flow to the other plate, which is connected to the electrometer.

-

Direct Measurement: The rate of discharge of the electrometer is measured, which is proportional to the ionization current.

-

Curie's Compensation Method:

-

The ionization current is allowed to charge the electrometer.

-

Simultaneously, a known weight is applied to the piezoelectric quartz, generating a charge of the opposite sign.

-

The time taken for the charge from the quartz to exactly compensate for the charge generated by the ionization current is measured with a chronometer. This time is inversely proportional to the intensity of the radioactivity.

-

-

-

Data Recording and Analysis: The ionization current (or the time for compensation) is recorded for this compound and compared with the values obtained for other substances, such as metallic uranium, to determine their relative radioactive intensities.

Absorption Studies

Objective: To characterize the penetrating power of the rays emitted by this compound.

Apparatus:

-

The same ionization chamber and electrometer setup as above.

-

A set of thin foils of various materials and thicknesses (e.g., aluminum, paper).

Procedure:

-

The ionization current produced by the this compound sample is measured without any absorbing material.

-

Thin foils of a specific material are placed between the sample and the upper plate of the ionization chamber.

-

The ionization current is measured again.

-

The thickness of the absorbing material is incrementally increased, and the corresponding ionization current is measured at each step.

-

The reduction in ionization current as a function of the absorber's thickness provides a measure of the penetrating power of the rays.

Early Research on the Biological Effects of this compound and Associated Signaling Pathways

While the initial research on this compound focused on its physical properties, its later use as a medical radiographic contrast agent, under the name Thorotrast , led to the discovery of its significant biological effects, primarily carcinogenesis.[12][13] Thorotrast, a colloidal suspension of this compound, was used from the 1930s to the 1950s.[13] Because this compound is not readily eliminated from the body, patients who received Thorotrast were subjected to long-term internal alpha radiation.[13] This chronic exposure was later linked to an increased risk of liver cancers (including angiosarcomas and cholangiocarcinomas), as well as other malignancies.[14][15]

Modern research into the mechanisms of this compound-induced toxicity has identified several key cellular signaling pathways that are disrupted. The following diagrams illustrate these pathways.

Figure 1: DNA damage response pathway initiated by this compound exposure.

The alpha radiation from this compound can directly cause DNA double-strand breaks (DSBs) or indirectly through the generation of reactive oxygen species (ROS).[3][6] This DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response.[3] Heat shock protein 90 (HSP90) plays a role in stabilizing and activating ATM.[3] Activated ATM then initiates downstream signaling cascades that can lead to cell cycle arrest, apoptosis (programmed cell death), or the activation of DNA repair mechanisms. Failure of these protective mechanisms can result in genomic instability, a hallmark of cancer.[1]

Figure 2: IGF-1R-mediated signaling pathway in this compound-stimulated cell proliferation.

Some studies suggest that thorium can stimulate cell proliferation through the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1] Activation of IGF-1R can lead to the downstream activation of two major signaling cascades: the PI3K/Akt pathway, which is primarily involved in promoting cell survival, and the JNK/MAPK pathway, which plays a role in cell proliferation.[8] The aberrant activation of these pathways can contribute to uncontrolled cell growth and the development of cancer.

Conclusion

The early research on this compound radioactivity by Gerhard Schmidt and Marie Curie was a pivotal moment in the history of science. Their work not only identified a new radioactive element but also established fundamental principles and methodologies for the quantitative study of radioactivity. While their initial focus was on the physical properties of this compound, the subsequent use of this substance in medicine tragically highlighted its potent biological effects. The investigation into the cellular and molecular mechanisms of this compound-induced carcinogenesis continues to provide valuable insights into the long-term consequences of internal radiation exposure and the complex signaling pathways that govern cell fate in response to DNA damage and other cellular stresses. This historical and technical overview serves as a crucial resource for understanding the foundations of radioactivity research and its ongoing relevance in the fields of toxicology and drug development.

References

- 1. Mechanisms of liver carcinogenesis in patients injected with Thorotrast [inis.iaea.org]

- 2. Mechanism of thorium-nitrate and thorium-dioxide induced cytotoxicity in normal human lung epithelial cells (WI26): Role of oxidative stress, HSPs and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-particle carcinogenesis in Thorotrast patients: epidemiology, dosimetry, pathology, and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insulin-like growth factor-1 stimulates retinal cell proliferation via activation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Thorotrast - Wikipedia [en.wikipedia.org]

- 10. Compounds of Thorium with Transition Metals of the First Period: The thorium ... - John Victor Florio, R. E. Rundle - Google 圖書 [books.google.com.tw]

- 11. Histological type of Thorotrast-induced liver tumors associated with the translocation of deposited radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thorium - Cancer-Causing Substances - NCI [cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. New Insights from IGF-IR Stimulating Activity Analyses: Pathological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Thorium Dioxide (ThO2): A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Thorium dioxide (ThO2), also known as thoria, stands as a ceramic material of significant interest due to its exceptional thermal properties, including the highest melting point among all known oxides.[1] Its remarkable stability at extreme temperatures has led to its use in a variety of high-temperature applications, from crucibles and aerospace materials to its potential as a component in nuclear fuels.[1][2] This in-depth technical guide provides a comprehensive overview of the melting point and thermal stability of ThO2, detailing experimental methodologies and presenting key data for researchers and professionals in related fields.

Melting Point of this compound

The melting point of this compound is a critical parameter for its application in high-temperature environments. Various experimental studies have been conducted to determine this value, resulting in a range of reported figures. These variations can be attributed to factors such as sample purity, experimental methodology, and measurement uncertainties.

Reported Melting Point Values

A summary of experimentally determined melting points for ThO2 is presented in Table 1. The values consistently place the melting point of bulk ThO2 well above 3000°C, underscoring its refractory nature. It is noteworthy that the melting temperature of nanocrystalline ThO2 has been observed to be significantly lower.[3]

| Melting Point (°C) | Melting Point (K) | Reference/Comment |

| 3390 | 3663 | Budavari, S. (ed.), The Merck Index, 1996[4] |

| 3377 ± 17 | 3650 ± 17 | Established value mentioned in a 2013 report[5] |

| 3350 | 3623 | General reference value |

| 3300 | 3573 | The highest of all known oxides[1] |

| 3170 - 3270 | 3443 - 3543 | Safety Data Sheet, Department of Energy[6] |

| 1845 | 2118 | Steel Data, likely an erroneous value[7] |

Experimental Protocols for Melting Point Determination

The determination of the melting point of refractory materials like ThO2 requires specialized high-temperature techniques. Common methods employed include:

-

Capillary Method: This traditional method involves packing a powdered sample into a small capillary tube and heating it in a calibrated furnace or a specialized melting point apparatus.[8][9][10] The temperature at which the solid-to-liquid phase transition is visually observed is recorded as the melting point. While simple, its application to extremely high-temperature materials like ThO2 is challenging.

-

Laser Heating with Fast Pyrometry (Thermal Arrest Method): This technique is well-suited for measuring the melting point of refractory materials.[11] A high-power laser is used to heat a small sample to very high temperatures. A fast pyrometer monitors the temperature of the sample as it heats and cools. During solidification from the molten state, a plateau or "thermal arrest" is observed in the cooling curve, which corresponds to the freezing point (and thus the melting point).[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8] When the sample melts, it absorbs a significant amount of energy (the heat of fusion), which is detected as a peak in the DSC curve. The onset temperature of this peak is taken as the melting point.

Thermal Stability of this compound

This compound exhibits exceptional thermal stability, retaining its structural integrity and chemical properties at very high temperatures. This stability is a key attribute for its use in demanding applications.

High-Temperature Behavior and Phase Transitions

ThO2 crystallizes in a cubic fluorite structure (space group Fm-3m) at ambient conditions.[1][12] It is chemically stable and does not readily oxidize.[1] However, at extremely high temperatures, it can be reduced to thorium monoxide (ThO). This conversion can occur through a disproportionation reaction in equilibrium with liquid thorium metal above 1850 K (1577 °C) or by simple dissociation with the evolution of oxygen above 2500 K (2227 °C).[1]

Under high pressure and high temperature, ThO2 undergoes a phase transition from the cubic fluorite structure to an orthorhombic α-PbCl2 cotunnite-type structure.[12] This transition has been observed to occur between 20 and 30 GPa at room temperature.[12]

Thermophysical Properties at High Temperatures

The thermal properties of ThO2 at elevated temperatures are crucial for predicting its performance in various applications.

-

Thermal Expansion: The coefficient of thermal expansion of ThO2 increases with temperature. This is due to the increased lattice vibrations at higher temperatures.[13]

-

Specific Heat: The specific heat capacity of ThO2 also increases with temperature. This is attributed to the formation of defects, particularly oxygen Frenkel pairs, at high temperatures.[14]

-

Thermal Conductivity: The thermal conductivity of ThO2 is an important parameter for its use as a nuclear fuel, as it governs the heat transfer from the fuel pellet to the cladding. Unlike many materials where thermal conductivity decreases with temperature, direct measurements on ThO2 at very high temperatures (up to 3050 K) have shown that the property does not decrease above 2000 K.[14] This behavior is thought to be due to an electronic contribution from defect-induced donor/acceptor states that compensates for the degradation of lattice thermal conductivity.[14]

A summary of key thermal stability characteristics is provided in Table 2.

| Property | Observation | Temperature/Pressure Conditions | Reference |

| Chemical Stability | Does not oxidize in the presence of water/oxygen. | Ambient | [1] |

| Decomposition to ThO | Disproportionation reaction | > 1850 K (1577 °C) | [1] |

| Simple dissociation (oxygen evolution) | > 2500 K (2227 °C) | [1] | |

| Phase Transition | Cubic (fluorite) to Orthorhombic (cotunnite) | 20 - 30 GPa at room temperature | [12] |

| Thermal Conductivity | Does not decrease above 2000 K. | Up to 3050 K | [14] |

Experimental Protocols for Thermal Stability Analysis

Several experimental techniques are employed to characterize the thermal stability and high-temperature properties of ThO2:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition behavior of materials. For ThO2, TGA can be used to study its stability in different atmospheres and at high temperatures.

-

In-situ High-Pressure, High-Temperature X-ray Diffraction (XRD): This powerful technique allows for the direct observation of crystal structure changes under extreme conditions. By combining a diamond anvil cell for generating high pressures and laser or resistive heating, researchers can monitor the phase transitions of ThO2 in real-time.[12]

-

Laser Flash Method: This is a widely used technique for measuring the thermal diffusivity and thermal conductivity of materials at high temperatures.[15] A short pulse of energy from a laser heats one side of a sample, and an infrared detector measures the temperature rise on the opposite side. By analyzing the temperature versus time profile, the thermal diffusivity can be determined.

Experimental Workflows

The following diagrams illustrate the logical workflow for determining the melting point and thermal stability of this compound.

Caption: Workflow for Melting Point Determination of ThO2.

Caption: Workflow for Thermal Stability Analysis of ThO2.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aesj.net [aesj.net]

- 3. inl.elsevierpure.com [inl.elsevierpure.com]

- 4. THORIUM OXIDE (ThO2) | O2Th | CID 14808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. energy.gov [energy.gov]

- 7. This compound - ThO2 [steeldata.info]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. thinksrs.com [thinksrs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. High temperature measurements and condensed matter analysis of the thermo-physical properties of ThO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Properties of Thorium Dioxide: A Quantum Mechanical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thorium dioxide (ThO₂), a material of significant interest in nuclear energy and catalysis, possesses a unique combination of thermal stability, a wide band gap, and a high dielectric constant. A thorough understanding of its fundamental properties at the atomic level is crucial for its application and for the development of novel materials. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to predict and elucidate the structural, electronic, mechanical, and thermodynamic characteristics of ThO₂ with high accuracy. This guide provides a comprehensive overview of the theoretical framework, computational methodologies, and key findings from quantum mechanical studies of this compound.

Structural and Electronic Properties

First-principles calculations have been extensively employed to determine the ground-state properties of ThO₂. The material crystallizes in the cubic fluorite (CaF₂) structure with the space group Fm-3m.[1] Key properties such as the lattice parameter and band gap are summarized in Table 1.

Different exchange-correlation functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) in its various formulations (e.g., PBE, PBEsol), have been utilized to model ThO₂.[2] While LDA tends to underestimate the lattice constant, GGA-based functionals often provide results in better agreement with experimental data.[3] The inclusion of a Hubbard U correction (DFT+U) is generally not considered necessary for ThO₂, as the thorium atom in its +4 oxidation state has no formal f-electron occupation.[3][4]

Table 1: Calculated and Experimental Structural and Electronic Properties of ThO₂

| Property | Method | Calculated Value | Experimental Value |

| Lattice Parameter (Å) | DFT (PBE) | 5.61[1] | 5.60[1] |

| DFT (LDA) | 5.59[3] | ||

| DFT (PBEsol) | 5.53[2] | ||

| Band Gap (eV) | DFT (PBE) | 3.5 - 4.5 | ~6.0 |

| Hybrid DFT (PBE0) | 5.2 | ||

| DFT (SCAN) | ~4.7 |

Note: The calculated band gap is often underestimated by standard DFT functionals compared to experimental values.

Mechanical and Thermodynamic Properties

The mechanical stability and response of ThO₂ to external stress are critical for its structural applications. Quantum mechanical calculations provide access to the full set of elastic constants, from which other mechanical properties like the bulk modulus, shear modulus, and Young's modulus can be derived.[5] The calculated elastic constants confirm the mechanical stability of the fluorite structure of ThO₂.[5]

The thermodynamic properties of ThO₂, such as its heat capacity and thermal expansion, have been investigated using first-principles calculations combined with the quasi-harmonic approximation.[6][7] These studies provide valuable insights into the material's behavior at elevated temperatures, which is particularly relevant for its use in nuclear reactors.

Table 2: Calculated and Experimental Mechanical Properties of ThO₂

| Property | Method | Calculated Value (GPa) | Experimental Value (GPa) |

| Bulk Modulus (B) | DFT (GGA) | 195 - 210 | 196 - 213[8] |

| DFT (LDA) | 215 - 230 | ||

| Elastic Constant (C₁₁) | DFT (GGA) | 380 - 410 | 367 - 377[8] |

| Elastic Constant (C₁₂) | DFT (GGA) | 110 - 120 | 106 - 146[8] |

| Elastic Constant (C₄₄) | DFT (GGA) | 75 - 85 | 79 - 89[8] |

Computational Methodology: A Practical Guide

The following sections outline a typical workflow and detailed protocols for performing quantum mechanical calculations on ThO₂ using widely adopted software packages like Quantum ESPRESSO and VASP.

Computational Workflow

The general procedure for calculating the properties of ThO₂ from first principles can be visualized as a sequential process, starting from the definition of the crystal structure to the analysis of the calculated data.

Detailed Computational Protocol (Quantum ESPRESSO Example)

This protocol describes the steps for performing a structural optimization of ThO₂ using the PWscf code within the Quantum ESPRESSO package.[2][9][10][11][12][13]

Step 1: Input File Preparation (ThO2.relax.in)

The input file is structured into several namelists (&CONTROL, &SYSTEM, &ELECTRONS, &IONS) and cards (ATOMIC_SPECIES, ATOMIC_POSITIONS, K_POINTS).

Key Parameters:

-

calculation = 'vc-relax' : Specifies a variable-cell relaxation to find the equilibrium lattice constant and atomic positions.

-

ibrav = 2 : Defines the crystal structure as face-centered cubic.

-

celldm(1) : An initial guess for the lattice parameter.

-

ecutwfc : The kinetic energy cutoff for the plane-wave basis set. This parameter needs to be converged for accurate results.

-

K_POINTS : Defines the sampling of the Brillouin zone using a Monkhorst-Pack grid.[7]

Step 2: Pseudopotential Files

Ultrasoft or PAW pseudopotentials for Thorium and Oxygen are required. These files describe the interaction between the core and valence electrons.

Step 3: Running the Calculation

The calculation is executed from the command line using the pw.x executable:

Step 4: Analyzing the Output

The output file (ThO2.relax.out) contains information about the convergence of the calculation, the final optimized crystal structure, and the total energy. The optimized lattice parameter can be extracted from this file.

Detailed Computational Protocol (VASP Example)

This protocol outlines a similar structural optimization using the Vienna Ab initio Simulation Package (VASP).[1][4][14][15]

Step 1: Input File Preparation

VASP requires four main input files: INCAR, POSCAR, POTCAR, and KPOINTS.

INCAR:

POSCAR:

POTCAR:

This file is created by concatenating the POTCAR files for Thorium and Oxygen from the VASP pseudopotential library.

KPOINTS:

Step 2: Running the Calculation

The calculation is typically run through a job submission script on a high-performance computing cluster. The VASP executable is called to read the input files.

Step 3: Analyzing the Output

The primary output file is OUTCAR, which contains detailed information about the calculation. The optimized lattice parameter can be found in the CONTCAR file, which contains the final relaxed structure.

Conclusion

Quantum mechanical calculations provide a robust and reliable framework for investigating the fundamental properties of ThO₂. By employing methods like Density Functional Theory, researchers can gain deep insights into the structural, electronic, mechanical, and thermodynamic characteristics of this important material. The detailed computational protocols provided in this guide serve as a starting point for performing accurate and reproducible simulations, paving the way for the rational design of ThO₂-based materials for advanced applications.

References

- 1. everest.iphy.ac.cn [everest.iphy.ac.cn]

- 2. inl.elsevierpure.com [inl.elsevierpure.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study of ThO2 by first principles calculations [ijpr.iut.ac.ir]

- 8. arxiv.org [arxiv.org]

- 9. paradim.org [paradim.org]

- 10. researchgate.net [researchgate.net]

- 11. courses.grainger.illinois.edu [courses.grainger.illinois.edu]

- 12. pw.x: input description [quantum-espresso.org]

- 13. quantum-espresso.org [quantum-espresso.org]

- 14. Part 2: Static approaches [vasp.at]

- 15. static.uni-graz.at [static.uni-graz.at]

An Atomic Level Understanding of Thorium-Based Fuels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resurgence of interest in thorium as a viable nuclear fuel source necessitates a deeper, atomic-level understanding of its behavior and characteristics. This technical guide provides a comprehensive overview of thorium-based fuels, with a particular focus on the fundamental principles that govern their performance, safety, and waste profile. We delve into the nuclear and material science of the thorium fuel cycle, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and development in this promising field.

Introduction: The Thorium Fuel Cycle

Unlike uranium, which contains a small fraction of the fissile isotope U-235, naturally occurring thorium is almost entirely composed of the fertile isotope Th-232. "Fertile" signifies that it can be converted into a fissile material through neutron capture. The thorium fuel cycle is therefore a "breeder" cycle, creating its own fissile fuel, U-233, within the reactor.

The core transformation in the thorium fuel cycle begins when a Thorium-232 (²³²Th) nucleus captures a neutron. This initiates a series of nuclear reactions:

-

Neutron Capture: ²³²Th absorbs a neutron to become Thorium-233 (²³³Th).

-

Beta Decay: ²³³Th is unstable and rapidly undergoes beta decay, with a half-life of about 22 minutes, transforming into Protactinium-233 (²³³Pa).

-

Second Beta Decay: ²³³Pa, also unstable, undergoes another beta decay with a longer half-life of 27 days, becoming the fissile isotope Uranium-233 (²³³U).

It is the fission of U-233 that releases energy in a thorium reactor. A key advantage of U-233 as a nuclear fuel is its high neutron yield per neutron absorbed, which offers the potential for a self-sustaining or even breeding fuel cycle in a thermal neutron spectrum.

Comparative Analysis: Thorium Dioxide vs. Uranium Dioxide

The most common form of thorium-based fuel is this compound (ThO₂), a ceramic material with several advantageous properties when compared to the standard uranium dioxide (UO₂) fuel. These superior characteristics stem from the fundamental atomic structure and bonding within the ThO₂ crystal lattice.

Table 1: Comparative Properties of ThO₂ and UO₂

| Property | This compound (ThO₂) | Uranium Dioxide (UO₂) | Significance |

| Melting Point | ~3350 °C | ~2800 °C | Higher melting point provides a greater safety margin against fuel meltdown during accident scenarios. |

| Thermal Conductivity | Higher[1] | Lower | Better heat transfer from the fuel pellet to the coolant, resulting in lower operating temperatures and reduced thermal stress. |

| Chemical Stability | Chemically inert, does not readily oxidize.[2] | Can oxidize to U₃O₈ and UO₃. | Increased resistance to corrosion and degradation, making it a more stable waste form for long-term geological disposal.[2] |

| Fission Gas Release | Lower | Higher | Reduced pressure buildup within the fuel rod, enhancing fuel integrity and longevity. |

| Coefficient of Thermal Expansion | Lower | Higher | Less expansion and contraction with temperature changes, reducing mechanical stress on the fuel and cladding. |

| Theoretical Density | ~10.0 g/cm³ | ~10.97 g/cm³ | A slightly lower density of fissile atoms, which is a factor in reactor core design. |

Nuclear Data: Neutron Cross-Sections

The probability of a neutron interacting with a nucleus is defined by its cross-section, measured in "barns." These values are critical for reactor physics calculations, including determining criticality, fuel breeding efficiency, and the production of various isotopes. The behavior of key isotopes in the thorium fuel cycle is governed by their neutron capture (n,γ) and fission (n,f) cross-sections.

Table 2: Selected Thermal Neutron (0.0253 eV) Cross-Sections for Key Isotopes

| Isotope | Neutron Capture (σₙ,γ) [barns] | Neutron Fission (σₙ,f) [barns] | Data Source |

| ²³²Th | ~7.4 | ~0 | ENDF/B-VII.1 |

| ²³³Pa | ~41 | ~0 | ENDF/B-VII.1 |

| ²³³U | ~45 | ~531 | ENDF/B-VII.1 |

| ²³⁵U | ~99 | ~585 | ENDF/B-VII.1 |

| ²³⁹Pu | ~271 | ~748 | ENDF/B-VII.1 |

Note: Cross-sections are highly energy-dependent. These values are for thermal neutrons and serve as a reference.

Challenges at the Atomic Level: The Formation of Uranium-232

A significant challenge in the thorium fuel cycle is the inevitable formation of Uranium-232 (²³²U) alongside the desired U-233. This occurs through a series of side reactions, primarily involving fast neutrons. The presence of ²³²U complicates fuel handling and reprocessing due to the decay chain of its daughter products, which includes potent gamma emitters like Thallium-208 (²⁰⁸Tl).

This high-energy gamma radiation necessitates remote handling and heavily shielded facilities for the reprocessing and refabrication of thorium-based fuels, adding to the complexity and cost of the fuel cycle.

Waste Profile and Radiotoxicity

A frequently cited advantage of the thorium fuel cycle is its superior waste profile. Thorium-based fuels produce significantly lower quantities of long-lived transuranic elements (like Plutonium, Americium, and Curium) compared to the uranium-plutonium fuel cycle. This is because the initial fertile isotope, Th-232, has a much lower atomic mass than U-238, requiring more neutron capture events to be transmuted into heavier actinides.

However, the waste from thorium fuels is not without its challenges. The presence of isotopes like Protactinium-231 (²³¹Pa) with a half-life of over 32,000 years, contributes significantly to the long-term radiotoxicity of the spent fuel.[3] While the overall radiotoxicity of spent thorium fuel is considered to be lower than that of conventional spent nuclear fuel after a few hundred years of decay, it is not a complete solution to the issue of long-term radioactive waste.[4]

Table 3: Radiotoxicity Comparison of Spent Fuel

| Fuel Cycle | Key Long-Lived Actinides | Relative Long-Term Radiotoxicity |

| Uranium-Plutonium | Pu-239, Am-241, Np-237 | High |

| Thorium-Uranium | U-233, Pa-231, Th-229 | Lower than U-Pu cycle after several hundred years.[4] |

Experimental Protocols

Advancements in understanding thorium-based fuels rely on robust experimental methodologies for fuel fabrication, characterization, and post-irradiation examination.

Fuel Fabrication: Co-Precipitation of (Th,U)O₂

A common method for producing homogeneous mixed-oxide fuel pellets is co-precipitation.

Methodology:

-

Solution Preparation: Nitrate (B79036) solutions of thorium and uranium are mixed in the desired stoichiometric ratio.

-

Precipitation: A precipitating agent, such as oxalic acid, is added to the mixed nitrate solution. This causes the co-precipitation of thorium and uranium oxalate.

-

Drying and Calcination: The resulting precipitate is carefully dried and then calcined (heated to a high temperature in the presence of air) to decompose the oxalates into a solid solution of (Th,U)O₂ powder.[5]

-

Pelletization: The mixed-oxide powder is pressed into green pellets.

-

Sintering: The green pellets are sintered at high temperatures (e.g., 1700 °C) in a controlled atmosphere (e.g., Argon-Hydrogen) to achieve high density and the desired microstructure.[6]

Thermal Diffusivity Measurement: Laser Flash Method

The laser flash method is a widely used technique to determine the thermal diffusivity and, subsequently, the thermal conductivity of fuel materials.[7]

Methodology:

-

Sample Preparation: A small, disc-shaped sample of the fuel material is prepared with a known thickness. The surfaces are often coated with a layer of graphite (B72142) to ensure uniform energy absorption and emission.

-

Energy Pulse: The front face of the sample is subjected to a short, high-intensity energy pulse from a laser.[8]

-

Temperature Rise Detection: An infrared detector is focused on the rear face of the sample to measure the transient temperature rise as the heat pulse propagates through the material.

-

Data Analysis: The thermal diffusivity is calculated from the sample thickness and the time it takes for the rear face temperature to reach a certain percentage (typically 50%) of its maximum rise. The thermal conductivity can then be derived if the material's specific heat capacity and density are known.[9]

Isotopic Analysis: Neutron Resonance Transmission Analysis (NRTA)

NRTA is a non-destructive assay technique used to identify and quantify the isotopic composition of nuclear materials, which is crucial for safeguards and fuel characterization.[10]

Methodology:

-

Pulsed Neutron Source: The sample is interrogated with a pulsed beam of neutrons covering a wide range of energies (epithermal).

-

Time-of-Flight Measurement: A detector is placed behind the sample. The time it takes for neutrons to travel from the source, through the sample, to the detector is measured. This "time-of-flight" is directly related to the neutron's energy.

-

Transmission Spectrum: As neutrons pass through the sample, they are absorbed or scattered at specific energies corresponding to the unique resonance cross-sections of the isotopes present. This creates "dips" in the transmitted neutron spectrum.

-

Isotopic Quantification: By analyzing the location and depth of these resonance dips in the transmission spectrum, the presence and quantity of specific isotopes (e.g., U-233, U-235) can be determined with high accuracy.[11]

Conclusion

An atomic-level perspective reveals that thorium-based fuels offer compelling advantages, including enhanced thermal properties, improved safety margins, and a more favorable long-term waste profile compared to conventional uranium fuels. These benefits are fundamentally rooted in the nuclear properties of the Th-232/U-233 breeding cycle and the robust crystal structure of this compound. However, significant challenges remain, most notably the complexities associated with the gamma-emitting U-232 decay chain, which necessitates advanced remote handling and reprocessing technologies. Continued research, supported by rigorous experimental validation of material properties and irradiation performance, is essential to fully realize the potential of thorium as a clean and sustainable energy source for the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Thorium fuel cycle - Wikipedia [en.wikipedia.org]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. azooptics.com [azooptics.com]

- 7. epj-conferences.org [epj-conferences.org]

- 8. thermtest.com [thermtest.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. mdpi.com [mdpi.com]

- 11. Neutron Resonance Transmission Analysis (NRTA): Initial Studies of a Method for Assaying Plutonium in Spent Fuel [inis.iaea.org]

In-Depth Technical Guide to Thorium-229 Isotope Research in a Thorium Dioxide (ThO₂) Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thorium-229 (B1194898) (²²⁹Th) isotope and its exceptionally low-energy isomeric state, Thorium-229m (²²⁹ᵐTh), represent a unique convergence of nuclear and atomic physics. With a transition energy in the vacuum ultraviolet (VUV) spectrum, ²²⁹ᵐTh is the only known nuclear isomer accessible to laser manipulation.[1] This property has opened up novel applications, from the development of ultra-precise "optical nuclear clocks" to potential uses in medicine. While much of the foundational research has been conducted with ²²⁹Th doped into transparent fluoride (B91410) crystals, the thorium dioxide (ThO₂) matrix offers a distinct environment for studying the behavior of this isotope. This guide provides a technical overview of the core aspects of ²²⁹Th research within a ThO₂ matrix, focusing on material fabrication, experimental protocols, and the unique physical phenomena observed.

This compound is a ceramic material with a high melting point and chemical stability.[2] Its band gap of approximately 6 eV is notably smaller than the energy of the ²²⁹ᵐTh isomeric transition (~8.4 eV). This characteristic leads to a different de-excitation pathway for the isomer compared to that in wide-bandgap crystals. Instead of radiative decay (photon emission), the dominant process in ThO₂ is internal conversion, where the nucleus transfers its energy to an electron.[3][4]

Quantitative Data Summary

A compilation of the key properties of the ²²⁹Th isotope and its isomer, along with specific parameters relevant to its study within a ThO₂ matrix, is presented below.

| Property | Value | Notes |

| ²²⁹Th Ground State | ||

| Half-life (T½) | 7880 ± 120 years | Decays via alpha emission.[4] |

| Spin and Parity (Iπ) | 5/2+ | [3][5] |

| Magnetic Dipole Moment (µ) | +0.46(4) µN | µN is the nuclear magneton.[4] |

| Electric Quadrupole Moment (Q) | 3.110(6) barn | [4] |

| Alpha Decay Energy (Qα) | 5.1676(10) MeV | [4] |

| ²²⁹ᵐTh Isomeric State | ||

| Excitation Energy | ~8.4 eV | Corresponds to a wavelength of ~148 nm.[6] |

| Half-life (T½) | 7 ± 1 µs (in neutral Th) | Dominated by internal conversion.[4] |

| Spin and Parity (Iπ) | 3/2+ | [3][5] |

| ²²⁹Th in ThO₂ Matrix | ||

| ThO₂ Band Gap | ~6 eV | [4] |

| ²²⁹ᵐTh Lifetime in ThO₂ | ~10 µs | Measured via laser-induced conversion electron Mössbauer spectroscopy.[7] |

| Projected Clock Instability | ~2 x 10⁻¹⁸ at 1 s | For a potential conversion-electron-based nuclear clock using a ²²⁹ThO₂ sample.[5] |

Experimental Protocols

Fabrication of ²²⁹Th-Doped ThO₂ Targets

1. Electrodeposition:

This method has been successfully used to create thin films of ²²⁹ThO₂ suitable for spectroscopic analysis.[3][7]

-

Substrate Preparation: A stainless steel disk serves as the cathode.

-

Electrolyte Solution: A solution containing ²²⁹Th is prepared. While the exact composition for the ²²⁹ThO₂ target in the CEMS experiment is proprietary, a general procedure for thorium electrodeposition involves dissolving thorium nitrate (B79036) in a mixture of nitric acid and an organic solvent like isopropanol (B130326) or acetone.[8][9]

-

Deposition Process: An electric field is applied between a platinum anode and the stainless steel cathode. Thorium ions migrate and deposit onto the cathode. The process can be run in either constant voltage or constant current mode.[8] The resulting deposit is primarily this compound, although other oxide and hydroxide (B78521) compounds may be present.[3][7]

-

Annealing: A high-temperature annealing step (e.g., 600 °C for 6 hours) can be performed to remove any carbonaceous impurities from the organic solvent and ensure complete conversion to the oxide form.[10]

2. Hydrothermal Synthesis:

This technique is suitable for growing single crystals of ThO₂ and could be adapted for doping with ²²⁹Th.[11]

-

Feedstock: A mixture of ThO₂ and UO₂ (as a surrogate for ²²⁹Th in initial studies) powders is used.

-

Mineralizer: An aqueous solution, the specifics of which are optimized for crystal growth.

-

Growth Conditions: The feedstock and mineralizer are sealed in a silver ampoule and subjected to high temperature (e.g., heating the bottom to 650 °C) and pressure, creating a temperature gradient that drives crystal growth.[9]

-

Advantages: This method can produce high-quality single crystals, which are ideal for fundamental studies of the interaction between the ²²⁹Th nucleus and the crystal lattice.

Characterization and Spectroscopy

1. Alpha Spectroscopy:

This is a fundamental technique to confirm the presence and quantify the amount of ²²⁹Th and its decay products in the prepared sample. The energy spectrum of the emitted alpha particles allows for the identification of the isotopes present. The width of the ²²⁹Th alpha peak can be used to estimate the thickness of the deposited ThO₂ layer.[3][12]

2. X-ray Diffraction (XRD):

XRD is used to determine the crystal structure of the ThO₂ matrix. For hydrothermally grown crystals, it can confirm the calcium fluorite structure and determine the lattice parameter.[11]

3. Laser-Based Conversion Electron Mössbauer Spectroscopy (CEMS):

This is a powerful technique for probing the nuclear transition of ²²⁹Th in materials like ThO₂ that are opaque to the VUV photons emitted during radiative decay.[3][4][13]

-

Principle: A tunable VUV laser excites the ²²⁹Th nuclei to the isomeric state. Because the ThO₂ band gap is less than the isomer's energy, the nucleus de-excites via internal conversion, ejecting an electron from the material. These conversion electrons are then detected.

-

Experimental Setup:

-

A tunable VUV laser system is directed onto the ²²⁹ThO₂ target within a vacuum chamber.

-

The target is electrically biased to repel prompt photoelectrons generated by the laser, which would otherwise create a large background signal.[3]

-

A static magnetic field guides the internal conversion electrons toward a detector, such as a microchannel plate (MCP).

-